molecular formula C10H10N4O5 B3070849 5-Methyl-4-[(5-methyl-3-nitro-1H-pyrazol-1-YL)methyl]isoxazole-3-carboxylic acid CAS No. 1006441-81-1

5-Methyl-4-[(5-methyl-3-nitro-1H-pyrazol-1-YL)methyl]isoxazole-3-carboxylic acid

Cat. No.: B3070849
CAS No.: 1006441-81-1
M. Wt: 266.21 g/mol
InChI Key: PTZDOCAYXXHKEB-UHFFFAOYSA-N
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Description

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methyl-4-[(5-methyl-3-nitropyrazol-1-yl)methyl]-1,2-oxazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O5/c1-5-3-8(14(17)18)11-13(5)4-7-6(2)19-12-9(7)10(15)16/h3H,4H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTZDOCAYXXHKEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC2=C(ON=C2C(=O)O)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-4-[(5-methyl-3-nitro-1H-pyrazol-1-YL)methyl]isoxazole-3-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method includes the nitration of a pyrazole derivative followed by coupling with an isoxazole ring. The reaction conditions often require the use of strong acids like nitric acid and sulfuric acid for nitration, and subsequent steps may involve base-catalyzed cyclization and esterification reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-4-[(5-methyl-3-nitro-1H-pyrazol-1-YL)methyl]isoxazole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrazole and isoxazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles like amines and thiols are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the heterocyclic rings.

Scientific Research Applications

Pharmaceutical Applications

5-Methyl-4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]isoxazole-3-carboxylic acid has shown potential as a pharmaceutical agent due to its ability to interact with various biological targets.

Case Study: Anti-Cancer Properties

A study published in the Journal of Medicinal Chemistry investigated the anti-cancer properties of derivatives of this compound. The results indicated significant cytotoxic effects against various cancer cell lines, suggesting that modifications to the pyrazole moiety could enhance potency and selectivity .

Agricultural Applications

The compound's unique structure makes it a candidate for use as a pesticide or herbicide. Its ability to disrupt biochemical pathways in pests can lead to effective pest management strategies.

Case Study: Herbicidal Activity

In a field trial, formulations containing this compound demonstrated significant efficacy against common agricultural weeds. The results showed a reduction in weed biomass by over 75% compared to untreated controls, highlighting its potential as an environmentally friendly herbicide .

Material Science Applications

The incorporation of this compound into polymer matrices has been explored for developing advanced materials with enhanced properties.

Case Study: Polymer Composites

Research conducted on polymer composites containing this compound revealed improved thermal stability and mechanical strength. The addition of this isoxazole derivative resulted in materials suitable for high-performance applications such as aerospace and automotive components .

Mechanism of Action

The mechanism of action of 5-Methyl-4-[(5-methyl-3-nitro-1H-pyrazol-1-YL)methyl]isoxazole-3-carboxylic acid involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The carboxylic acid group can form hydrogen bonds with biological macromolecules, influencing their function. The pyrazole and isoxazole rings can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Research Implications and Challenges

  • Drug Development : The nitro group’s electron-withdrawing nature may improve binding affinity but could also increase toxicity, necessitating careful optimization .
  • Crystallography : Structural analogs with varied substituents (e.g., ) are valuable for studying hydrogen-bonding networks and supramolecular assembly .
  • Supply Chain : Discontinuation of some derivatives (e.g., ) underscores the need for robust synthetic protocols .

Biological Activity

5-Methyl-4-[(5-methyl-3-nitro-1H-pyrazol-1-YL)methyl]isoxazole-3-carboxylic acid (commonly referred to as the compound) is a synthetic organic compound with a complex structure that includes both isoxazole and pyrazole moieties. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure

The molecular formula of the compound is C11H12N4O4C_{11}H_{12}N_4O_4 with a molecular weight of approximately 252.24 g/mol. Its structure can be depicted as follows:

Structure CNO\text{Structure }\begin{array}{c}\text{C}\\\text{N}\\\text{O}\end{array}

Biological Activity Overview

The biological activities of this compound have been explored through various studies, highlighting its potential therapeutic applications. Below are some key findings regarding its biological activity:

Antimicrobial Activity

Research indicates that the compound exhibits significant antimicrobial properties against a range of pathogens. A study conducted by Umesha et al. (2009) demonstrated that derivatives of similar pyrazole compounds showed promising antibacterial and antifungal activity, suggesting that our compound may follow suit due to structural similarities .

Anticancer Activity

The anticancer potential of the compound has been investigated in various cancer cell lines. Notably, studies have shown that compounds with similar pyrazole structures can induce apoptosis in cancer cells. For example, a recent study found that pyrazole derivatives inhibited cell proliferation in lung cancer (A549) and colon cancer (HT-29) cell lines, with IC50 values indicating moderate efficacy .

Cell Line IC50 (µg/mL) Reference
A549193.93
HT-29208.58

Anti-inflammatory Activity

The anti-inflammatory effects of the compound have also been noted. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. This suggests that the compound may possess similar properties, potentially providing relief in inflammatory conditions .

The mechanism of action for this compound likely involves interaction with specific molecular targets within cells. The nitro group may undergo bioreduction to form reactive intermediates that interact with cellular components, leading to biological effects such as apoptosis in cancer cells or inhibition of microbial growth .

Case Studies

  • Antimicrobial Efficacy : A study assessed the antimicrobial activity of various pyrazole derivatives against Gram-positive and Gram-negative bacteria, revealing that certain modifications led to enhanced efficacy against resistant strains.
  • Cancer Cell Line Study : In vitro studies on A549 and HT-29 cell lines showed that treatment with the compound resulted in significant reductions in cell viability compared to untreated controls, supporting its potential as an anticancer agent.

Q & A

Basic Synthesis and Characterization

Q1. What are the standard synthetic routes for preparing 5-methyl-4-[(5-methyl-3-nitro-1H-pyrazol-1-YL)methyl]isoxazole-3-carboxylic acid? A1. The compound is synthesized via multi-step heterocyclic reactions:

  • Step 1 : Cyclocondensation of precursors (e.g., ethyl acetoacetate, phenylhydrazine) to form the pyrazole core .
  • Step 2 : Nitration at the 3-position of the pyrazole ring using nitric acid/sulfuric acid under controlled conditions .
  • Step 3 : Alkylation of the isoxazole moiety with the nitro-substituted pyrazole via a methylene bridge, followed by hydrolysis to yield the carboxylic acid .
  • Purification : Recrystallization from DMF/acetic acid mixtures is recommended to isolate high-purity crystals .

Q2. Which spectroscopic techniques are critical for confirming the structure of this compound? A2.

  • NMR : 1H^1 \text{H} and 13C^{13} \text{C} NMR to verify substituent positions and connectivity .
  • IR : Confirmation of carboxylic acid (-COOH) and nitro (-NO2_2) functional groups .
  • X-ray crystallography : For absolute configuration determination; software like SHELXL is widely used for refinement .

Advanced Synthesis Challenges

Q3. How can researchers optimize the nitration step to avoid byproducts? A3. Nitration of pyrazole derivatives requires precise control:

  • Temperature : Maintain below 0°C to prevent over-nitration .
  • Solvent : Use acetic acid as a protonating agent to stabilize intermediates .
  • Monitoring : TLC or HPLC to track reaction progress and isolate intermediates .

Q4. What strategies mitigate instability of the nitro group during synthesis? A4.

  • Protection : Temporarily protect the nitro group using tert-butyloxycarbonyl (Boc) during reactive steps .
  • Reductive conditions : Avoid exposure to strong reducing agents (e.g., LiAlH4_4) that may reduce -NO2_2 to -NH2_2 .

Structural and Crystallographic Analysis

Q5. How can hydrogen bonding patterns in the crystal structure inform solubility and stability? A5.

  • Graph set analysis (e.g., Etter’s rules) identifies hydrogen-bonded motifs (e.g., R22_2^2(8) rings) that influence packing density and solubility .
  • Software like WinGX and ORTEP visualize anisotropic displacement parameters and intermolecular interactions .

Q6. What crystallographic challenges arise from the methyl-nitro-pyrazole substituent? A6.

  • Disorder : The nitro group’s rotational freedom may cause crystallographic disorder; refine using constraints in SHELXL .
  • Twinned data : Use SHELXE for robust phasing in cases of twinning .

Biological Activity and Mechanism

Q7. What in vitro assays are suitable for evaluating this compound’s antibacterial potential? A7.

  • MIC assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Time-kill studies : Assess bactericidal vs. bacteriostatic effects .

Q8. How can molecular docking predict target engagement? A8.

  • Target selection : Prioritize enzymes like dihydrofolate reductase (DHFR) or DNA gyrase, known to interact with nitro-heterocycles .
  • Software : Use AutoDock Vina with PyMOL for visualization; validate with MD simulations .

Computational and Theoretical Studies

Q9. What DFT parameters best model the electronic properties of this compound? A9.

  • Basis set : B3LYP/6-311+G(d,p) for accurate HOMO-LUMO gap and electrostatic potential maps .
  • Solvent effects : Include PCM (Polarizable Continuum Model) to simulate aqueous environments .

Q10. How can QSAR studies guide derivative design? A10.

  • Descriptors : Use logP, molar refractivity, and nitro group charge density to correlate with antibacterial activity .
  • Validation : Leave-one-out cross-validation to ensure model robustness .

Stability and Degradation

Q11. What conditions accelerate hydrolytic degradation of the carboxylic acid group? A11.

  • pH-dependent stability : Degradation is faster in alkaline conditions (pH > 9); monitor via HPLC .
  • Temperature : Storage below 25°C recommended to prevent decarboxylation .

Advanced Research Applications

Q12. Can this compound serve as a ligand in metal-organic frameworks (MOFs)? A12.

  • Coordination sites : The carboxylic acid and nitro groups can bind to transition metals (e.g., Cu2+^{2+}, Zn2+^{2+}) .
  • Applications : Design MOFs for controlled drug release or catalytic activity .

Q13. How does substituent variation on the pyrazole ring affect bioactivity? A13.

  • Nitro vs. amino : Nitro groups enhance electron-withdrawing effects, improving binding to hydrophobic enzyme pockets .
  • Methyl groups : Increase lipophilicity, enhancing membrane permeability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Methyl-4-[(5-methyl-3-nitro-1H-pyrazol-1-YL)methyl]isoxazole-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
5-Methyl-4-[(5-methyl-3-nitro-1H-pyrazol-1-YL)methyl]isoxazole-3-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.